molecular formula C16H15ClN2O5 B2920664 (5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone CAS No. 874467-05-7

(5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone

Cat. No.: B2920664
CAS No.: 874467-05-7
M. Wt: 350.76
InChI Key: IKHCJAPGDGFDPQ-UHFFFAOYSA-N
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Description

The compound (5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone features a furan ring substituted with a 3-chloro-4-nitrophenyl group at position 5 and a methyl group at position 2. The morpholino methanone moiety is attached to position 3 of the furan core. This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

[5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-10-12(16(20)18-4-6-23-7-5-18)9-15(24-10)11-2-3-14(19(21)22)13(17)8-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCJAPGDGFDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(3-Chloro-4-nitrophenyl)-2-methylfuran-3-yl)(morpholino)methanone , with the molecular formula C16H15ClN2O5C_{16}H_{15}ClN_{2}O_{5} and a molecular weight of 350.76 g/mol, has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The IUPAC name for this compound is [5-(3-chloro-4-nitrophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone . The structure features a furan ring substituted with a chloronitrophenyl group and a morpholino group, which may contribute to its biological properties.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is known to enhance the compound's ability to induce apoptosis in tumor cells by interacting with cellular signaling pathways.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways.
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in cancer progression and microbial metabolism, although detailed studies are needed to elucidate these interactions fully.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human lung cancer cell lines with IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .
  • Antimicrobial Testing : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Studies : Research involving molecular docking simulations indicated that the compound binds effectively to target proteins implicated in cancer cell proliferation, suggesting a need for further pharmacological studies to confirm these findings .

Data Tables

Activity Type Cell Line/Organism IC50 Value (µM) Reference
CytotoxicityHuman lung cancer cells12
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The target compound’s nitro and chloro groups create a strong electron-deficient aromatic system, contrasting with the electron-rich amino group in ’s analog .

Core Heterocycles: Furan-based analogs (e.g., ) prioritize ring planarity for stacking interactions, while morpholino-linked chromenes () emphasize extended conjugation .

Synthetic Utility: Morpholino methanone derivatives often serve as intermediates for bioactive molecules, as seen in ’s kinase-targeting pyrrolopyrimidines .

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